molecular formula C41H65NO12 B12363815 [(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate

[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate

Cat. No.: B12363815
M. Wt: 764.0 g/mol
InChI Key: VROYMKJUVCKXBU-CZJKUPKPSA-N
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Description

The compound [(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple chiral centers and diverse functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[1531]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate involves multiple steps, each requiring specific reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple chiral centers, which can give rise to a variety of stereoisomers with potentially different biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C41H65NO12

Molecular Weight

764.0 g/mol

IUPAC Name

[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate

InChI

InChI=1S/C41H65NO12/c1-10-31(43)40(9)38(54-40)26(6)19-25(5)37-27(7)34(45)22(2)15-16-29(50-33-20-30(51-39(42)47)35(46)28(8)49-33)14-12-11-13-23(3)36-24(4)17-18-41(48,53-36)21-32(44)52-37/h13,15-17,22,25-30,33-38,45-46,48H,10-12,14,18-21H2,1-9H3,(H2,42,47)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,33-,34-,35+,36?,37+,38?,40?,41?/m0/s1

InChI Key

VROYMKJUVCKXBU-CZJKUPKPSA-N

Isomeric SMILES

CCC(=O)C1(C(O1)[C@H](C)C[C@@H](C)[C@@H]2[C@@H]([C@H]([C@H](/C=C/[C@@H](CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)OC(=O)N)C)O)C)C

Canonical SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)OC(=O)N)C)O)C)C

Origin of Product

United States

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